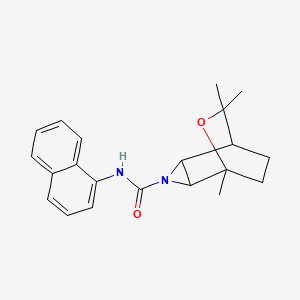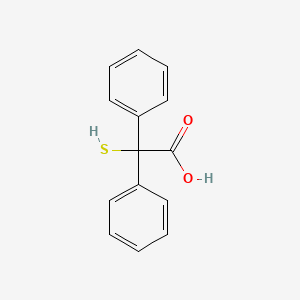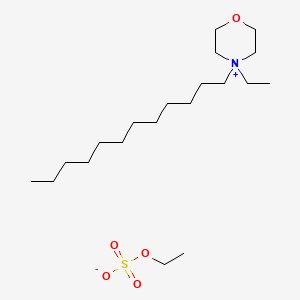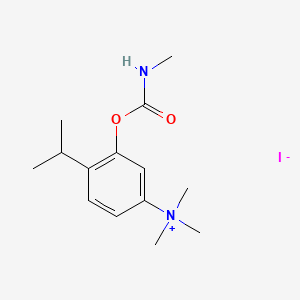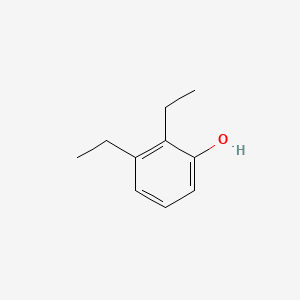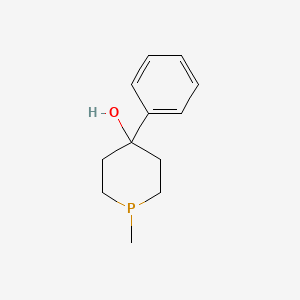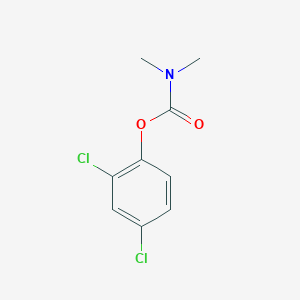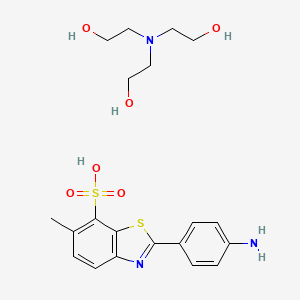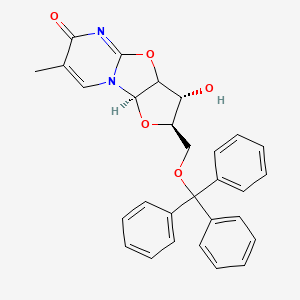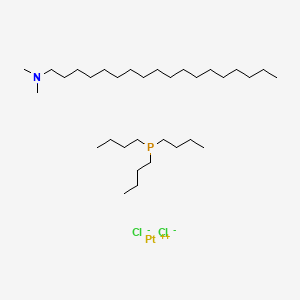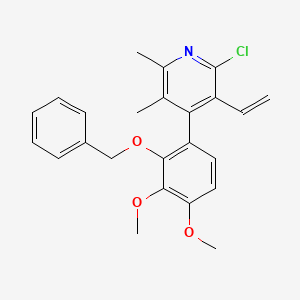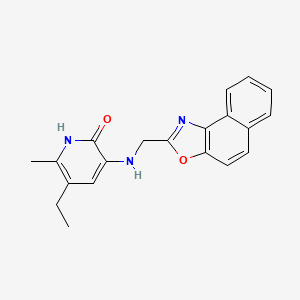
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- is a chemical compound with the molecular formula C13H33NO2Si2 and a molecular weight of 291.5776 . This compound is characterized by the presence of trimethylsilyloxy groups, which are known for their ability to protect hydroxyl groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- typically involves the reaction of methanamine with 2-trimethylsilyloxypropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- has several scientific research applications, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- exerts its effects involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the protection of hydroxyl groups, facilitating specific chemical transformations. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanamine, N,N-di(2-trimethylsilyloxyethyl)-: Similar in structure but with different alkyl chain lengths.
Methanamine, N,N-di(trimethylsilyl)-: Lacks the propyl groups, making it less bulky.
Uniqueness
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- is unique due to its specific structural configuration, which provides enhanced stability and reactivity in various chemical reactions. The presence of trimethylsilyloxy groups makes it particularly useful as a protecting group in organic synthesis.
Propriétés
Numéro CAS |
81729-37-5 |
|---|---|
Formule moléculaire |
C13H33NO2Si2 |
Poids moléculaire |
291.58 g/mol |
Nom IUPAC |
N-methyl-2-trimethylsilyloxy-N-(2-trimethylsilyloxypropyl)propan-1-amine |
InChI |
InChI=1S/C13H33NO2Si2/c1-12(15-17(4,5)6)10-14(3)11-13(2)16-18(7,8)9/h12-13H,10-11H2,1-9H3 |
Clé InChI |
VOUUUAOWACSAOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)CC(C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


